5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione
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Overview
Description
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione is a chemical compound with the molecular formula C19H20N2O2S2 and a molecular weight of 372.504 g/mol . This compound belongs to the class of hydantoins, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione typically involves the reaction of hydantoin derivatives with benzylthiol. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydantoin, followed by the addition of benzylthiol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted hydantoins depending on the nucleophile used.
Scientific Research Applications
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and polymers.
Mechanism of Action
The mechanism of action of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hydantoin: The parent compound of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione.
5,5-Diphenylhydantoin: Known for its anticonvulsant properties.
5,5-Dimethylhydantoin: Used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of benzylthio groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activities compared to other hydantoin derivatives .
Properties
CAS No. |
142979-96-2 |
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Molecular Formula |
C19H20N2S4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dithione |
InChI |
InChI=1S/C19H20N2S4/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
InChI Key |
LSVVTJTZYRGALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2(C(=S)NC(=S)N2)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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